molecular formula C18H20N4 B14126634 3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile

3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile

Katalognummer: B14126634
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: AXKFFFHLGWHMTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile is a complex organic compound that features a combination of piperidine, pyrazole, and benzylidene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-benzylidenepiperidine with a pyrazole derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve interactions with neurotransmitter receptors and ion channels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C18H20N4

Molekulargewicht

292.4 g/mol

IUPAC-Name

5-[(4-benzylidenepiperidin-1-yl)methyl]-2-methylpyrazole-3-carbonitrile

InChI

InChI=1S/C18H20N4/c1-21-18(13-19)12-17(20-21)14-22-9-7-16(8-10-22)11-15-5-3-2-4-6-15/h2-6,11-12H,7-10,14H2,1H3

InChI-Schlüssel

AXKFFFHLGWHMTC-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)CN2CCC(=CC3=CC=CC=C3)CC2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.